molecular formula C11H8Cl2N2O2S B2442765 6-Chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide CAS No. 2172571-25-2

6-Chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide

Cat. No.: B2442765
CAS No.: 2172571-25-2
M. Wt: 303.16
InChI Key: VXINPXPQFHODPV-UHFFFAOYSA-N
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Description

6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide typically involves the reaction of 6-chloro-1-benzothiophene-2-carbohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to isolate the final product. The reaction conditions would be optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-benzothiophene-2-carbohydrazide: A precursor in the synthesis of the target compound.

    2-Chloroacetyl chloride: A reagent used in the synthesis.

    Other Benzothiophene Derivatives: Compounds with similar structures but different substituents.

Uniqueness

6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and carbohydrazide functionalities make it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

6-chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-5-10(16)14-15-11(17)9-3-6-1-2-7(13)4-8(6)18-9/h1-4H,5H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXINPXPQFHODPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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